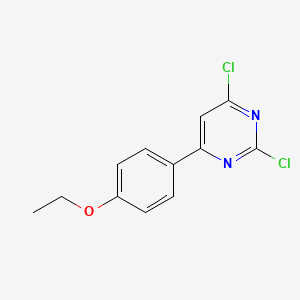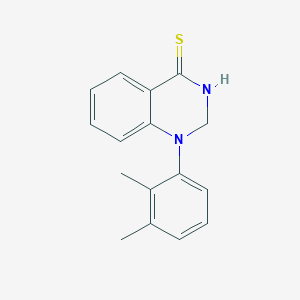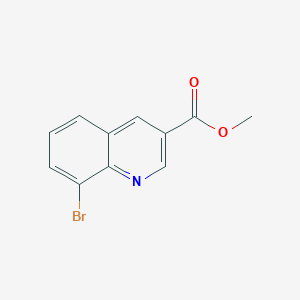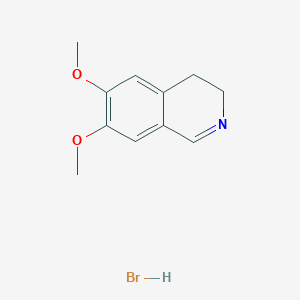
2,4-Dichloro-6-(4-ethoxyphenyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 2,4-Dicloro-6-(4-etoxi fenil)pirimidina es un compuesto químico que pertenece a la familia de las pirimidinas. Las pirimidinas son compuestos heterocíclicos aromáticos que contienen átomos de nitrógeno en las posiciones 1 y 3 del anillo de seis miembros. Este compuesto en particular se caracteriza por la presencia de dos átomos de cloro en las posiciones 2 y 4, y un grupo 4-etoxi fenil en la posición 6 del anillo de pirimidina. Se utiliza en diversas aplicaciones de investigación científica debido a sus propiedades químicas únicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2,4-Dicloro-6-(4-etoxi fenil)pirimidina generalmente implica la cloración de 4,6-dihidroxi-pirimidina. La reacción se lleva a cabo en un disolvente orgánico polar aprótico, como el dicloroetano, en presencia de una base orgánica de amina terciaria y fosgeno. La mezcla se calienta a un rango de temperatura de 30 a 155 °C durante 4 a 16 horas . Después de la reacción, se elimina el exceso de fosgeno y el producto se purifica por filtración y lavado con agua .
Métodos de Producción Industrial
En entornos industriales, la producción de 2,4-Dicloro-6-(4-etoxi fenil)pirimidina se puede escalar utilizando condiciones de reacción similares. El proceso implica el uso de grandes reactores y sistemas de flujo continuo para garantizar una mezcla eficiente y control de temperatura. El producto se suele aislar por destilación o destilación al vacío para lograr una alta pureza y rendimiento .
Análisis De Reacciones Químicas
Tipos de Reacciones
La 2,4-Dicloro-6-(4-etoxi fenil)pirimidina experimenta diversas reacciones químicas, que incluyen:
Reacciones de Sustitución: Los átomos de cloro en las posiciones 2 y 4 pueden ser sustituidos por otros nucleófilos, como aminas o tioles, en condiciones apropiadas.
Reacciones de Oxidación y Reducción: El compuesto puede experimentar reacciones de oxidación y reducción, aunque las condiciones y reactivos específicos para estas reacciones se informan con menos frecuencia.
Reactivos y Condiciones Comunes
Reacciones de Sustitución: Los reactivos comunes incluyen aminas, tioles y otros nucleófilos.
Reacciones de Oxidación y Reducción: Los reactivos y condiciones específicos para las reacciones de oxidación y reducción varían, pero pueden incluir agentes oxidantes como el peróxido de hidrógeno o agentes reductores como el borohidruro de sodio.
Principales Productos Formados
Los principales productos formados a partir de reacciones de sustitución incluyen varios derivados de pirimidina sustituidos, dependiendo del nucleófilo utilizado. Por ejemplo, la sustitución con una amina puede producir un derivado de aminopirimidina .
Aplicaciones Científicas De Investigación
La 2,4-Dicloro-6-(4-etoxi fenil)pirimidina tiene varias aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
El mecanismo de acción de la 2,4-Dicloro-6-(4-etoxi fenil)pirimidina implica su interacción con objetivos y vías moleculares específicos. El compuesto puede inhibir ciertas enzimas o receptores, lo que lleva a sus efectos biológicos observados. Por ejemplo, se ha demostrado que los derivados de pirimidina inhiben la actividad de las enzimas que participan en la inflamación, como la prostaglandina E2 y la sintasa de óxido nítrico inducible . Los objetivos moleculares y vías exactos pueden variar según la aplicación específica y el derivado utilizado.
Comparación Con Compuestos Similares
Compuestos Similares
2,4-Dicloro-6-(4-metoxifenil)pirimidina: Similar en estructura pero con un grupo metoxi en lugar de un grupo etoxi.
4,6-Dicloropirimidina: Carece del grupo fenilo en la posición 6, lo que lo hace menos complejo.
2,4-Dicloro-6-metilpirimidina: Contiene un grupo metilo en la posición 6 en lugar de un grupo fenilo.
Singularidad
La 2,4-Dicloro-6-(4-etoxi fenil)pirimidina es única debido a la presencia del grupo 4-etoxi fenilo, que puede influir en su reactividad química y actividad biológica. Esta característica estructural puede mejorar su potencial como intermedio farmacéutico y su utilidad en diversas aplicaciones de investigación científica .
Propiedades
Número CAS |
881194-50-9 |
|---|---|
Fórmula molecular |
C12H10Cl2N2O |
Peso molecular |
269.12 g/mol |
Nombre IUPAC |
2,4-dichloro-6-(4-ethoxyphenyl)pyrimidine |
InChI |
InChI=1S/C12H10Cl2N2O/c1-2-17-9-5-3-8(4-6-9)10-7-11(13)16-12(14)15-10/h3-7H,2H2,1H3 |
Clave InChI |
GONFBGGRSMWHGI-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)C2=CC(=NC(=N2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)acetate](/img/structure/B11850405.png)

![3-(2,4-Dichlorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11850431.png)

![2-Chloro-4-((5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)aniline](/img/structure/B11850435.png)
![5-(Cyclopropylmethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11850444.png)



![benzyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B11850477.png)
![7,8-Dimethoxy-1,3,4-trimethylfuro[3,4-C]quinoline](/img/structure/B11850494.png)
![2-[(4E)-6-(trimethylsilylmethyl)hepta-4,6-dienyl]cyclopentan-1-one](/img/structure/B11850499.png)


